molecular formula C8H11N3O2 B13175453 (2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid

(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B13175453
M. Wt: 181.19 g/mol
InChI Key: YUZUSPJDYCPRSH-NSCUHMNNSA-N
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Description

(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound that features a pyrazole ring, an aminomethyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the aminomethyl group: This step involves the alkylation of the pyrazole ring with a suitable aminomethylating agent, such as formaldehyde and a primary amine.

    Formation of the propenoic acid moiety: This can be done through a Knoevenagel condensation reaction between the aminomethylated pyrazole and an appropriate aldehyde, followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminomethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe for studying enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The aminomethyl group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity. The propenoic acid moiety may also play a role in the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (2E)-5-Methylhex-2-enoic acid: This compound shares the (2E)-propenoic acid moiety but differs in the rest of its structure.

    (E)-2-Hexenoic acid: Another compound with a similar (E)-propenoic acid structure but different substituents.

Uniqueness

(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of the pyrazole ring and the aminomethyl group, which confer specific chemical and biological properties not found in simpler (E)-propenoic acid derivatives. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(E)-3-[5-(aminomethyl)-1-methylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C8H11N3O2/c1-11-7(4-9)6(5-10-11)2-3-8(12)13/h2-3,5H,4,9H2,1H3,(H,12,13)/b3-2+

InChI Key

YUZUSPJDYCPRSH-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=C(C=N1)/C=C/C(=O)O)CN

Canonical SMILES

CN1C(=C(C=N1)C=CC(=O)O)CN

Origin of Product

United States

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